

## CAS number and physical properties of 4-Chlorobenzo[d]isoxazole

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Compound of Interest

Compound Name: 4-Chlorobenzo[d]isoxazole

Cat. No.: B15072771 Get Quote

## 4-Chlorobenzo[d]isoxazole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1260783-81-0

This technical guide provides an in-depth overview of **4-Chlorobenzo[d]isoxazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physical properties, potential synthetic routes, and known biological activities, offering a valuable resource for researchers in the field.

### **Physical and Chemical Properties**

While experimentally determined physical properties for **4-Chlorobenzo[d]isoxazole** are not extensively documented in publicly available literature, predicted values provide initial guidance for handling and characterization.



Property	Value	Source
CAS Number	1260783-81-0	Chemical Abstracts Service
Molecular Formula	C7H4CINO	-
Molecular Weight	153.57 g/mol	-
Predicted Boiling Point	251.2 ± 13.0 °C	ChemicalBook
Predicted Density	1.377 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
Predicted pKa	-3.91 ± 0.30	ChemicalBook

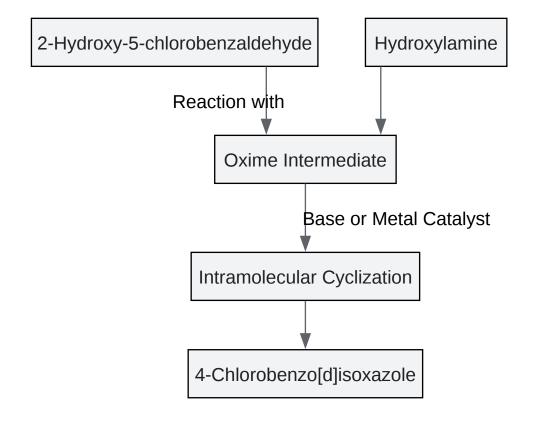
## **Synthesis Methodologies**

The synthesis of **4-Chlorobenzo[d]isoxazole** is not explicitly detailed in readily available literature. However, general synthetic methods for isoxazole and benzo[d]isoxazole derivatives can be adapted. Common strategies include:

- 1,3-Dipolar Cycloaddition: This is a widely used method for constructing the isoxazole ring. It typically involves the reaction of a nitrile oxide with an alkyne. For the synthesis of a benzo[d]isoxazole derivative, an appropriately substituted ortho-halophenol could serve as a precursor to the nitrile oxide or a related reactive intermediate.
- Cyclization of Oximes: The intramolecular cyclization of an O-aryl oxime derived from an
  ortho-halobenzaldehyde or ketone is another viable route. This approach often involves a
  base-mediated or metal-catalyzed ring closure.
- From Chalcones: The reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride is a classic method for forming the isoxazoline ring, which can be a precursor to the aromatic isoxazole.

A potential synthetic workflow for **4-Chlorobenzo[d]isoxazole** could be conceptualized as follows:





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Caption: A potential synthetic pathway to **4-Chlorobenzo[d]isoxazole**.

# Potential Biological Activities and Signaling Pathways

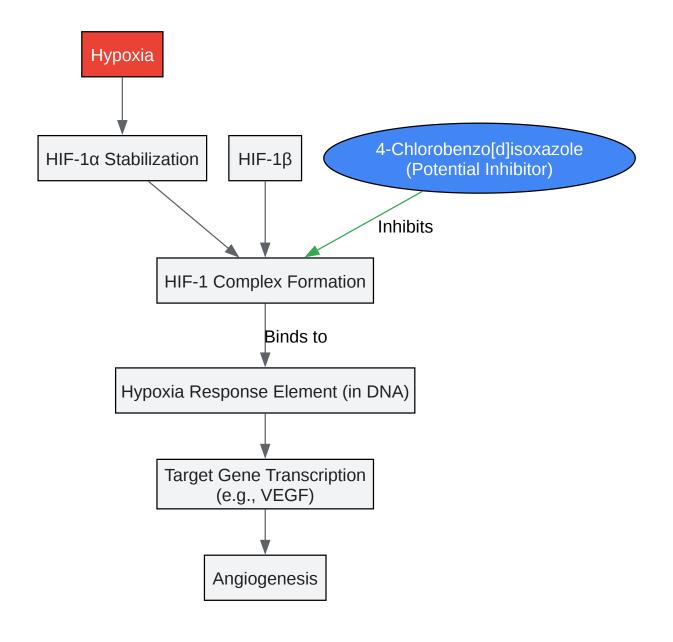
The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects. While the specific biological profile of **4-Chlorobenzo[d]isoxazole** is not yet characterized, related isoxazole derivatives have demonstrated significant activity in several areas:

- Enzyme Inhibition: Isoxazole-containing molecules have been identified as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory therapies.
- Receptor Binding: Derivatives of isoxazole have shown affinity for a variety of receptors, such as cannabinoid receptors (CB1 and CB2) and dopamine receptors, suggesting potential applications in neurology and immunology.



 Modulation of Signaling Pathways: Research on isoxazole compounds has revealed their ability to modulate critical cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, a process governed by a complex network of signaling proteins. Furthermore, benzo[d]isoxazole derivatives have been investigated as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels and a target in cancer therapy.

A simplified representation of a potential signaling pathway that could be modulated by a benzo[d]isoxazole derivative is the HIF-1α pathway:





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Caption: Potential inhibition of the HIF- $1\alpha$  signaling pathway.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **4- Chlorobenzo[d]isoxazole** are not currently available in the public domain. Researchers interested in this compound would need to adapt established procedures for isoxazole synthesis and utilize standard in vitro and in vivo assays to characterize its biological activity.

General Protocol for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition (Illustrative Example):

- Generation of Nitrile Oxide: A suitable precursor, such as an aldoxime, is treated with an
  oxidizing agent (e.g., N-chlorosuccinimide followed by a base) in an appropriate solvent to
  generate the nitrile oxide in situ.
- Cycloaddition: The alkyne is added to the reaction mixture containing the nitrile oxide. The reaction is typically stirred at room temperature or heated to facilitate the cycloaddition.
- Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

General Protocol for In Vitro Enzyme Inhibition Assay (Illustrative Example):

- Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer system.
- Compound Incubation: The test compound (4-Chlorobenzo[d]isoxazole) at various concentrations is pre-incubated with the enzyme.
- Reaction Initiation: The reaction is initiated by the addition of the substrate.
- Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).



• Data Analysis: The IC<sub>50</sub> value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

#### Conclusion

**4-Chlorobenzo[d]isoxazole** represents a molecule with potential for further investigation in the field of drug discovery. Based on the known activities of the isoxazole scaffold, this compound warrants exploration for its potential as an enzyme inhibitor or a modulator of key signaling pathways. The development of a specific and efficient synthetic route and the subsequent biological characterization will be crucial next steps in unlocking the therapeutic potential of this and related compounds.

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